4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid is a complex organic compound characterized by its unique structure and potential applications in scientific research. This compound is recognized for its sulfonamide group linked to a benzothiadiazole moiety, which is known for various biological activities. The compound's chemical formula is , and it has a CAS number of 899721-22-3.
In terms of classification, 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid falls under the category of sulfonamides and is associated with heterocyclic compounds due to the presence of the benzothiadiazole ring. It is also categorized as an amino acid derivative because of its cyclohexanecarboxylic acid component .
The synthesis of 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are used to confirm the structure and purity of the final product.
The molecular structure of 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid features a cyclohexane ring attached to a carboxylic acid group, with a benzothiadiazole moiety linked via a sulfonamide bond.
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require specific catalysts or reagents to enhance yield and selectivity. For example, coupling reactions may utilize coupling agents that facilitate the formation of amide bonds.
The mechanism of action for 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid is primarily attributed to its interaction with biological targets through the sulfonamide group. This interaction may inhibit specific enzymes or receptors involved in various biochemical pathways.
Research indicates that compounds containing benzothiadiazole derivatives exhibit antitumor and antimicrobial properties, suggesting potential therapeutic applications .
Relevant data on solubility indicates that it is soluble in polar organic solvents but may have limited solubility in water.
4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid has several potential applications in scientific research:
The synthesis of 4-{[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid (CAS 899721-22-3, C₁₄H₁₇N₃O₄S₂, MW 355.43 g/mol) exemplifies strategic approaches to benzothiadiazole-sulfonamide hybrids [5] [6]. The core methodology involves a sequential three-step protocol:
Step | Reagents | Conditions | Yield |
---|---|---|---|
Sulfonation | ClSO₃H, DCM | 0°C, 2 hr | 85% |
Amidation | 4-(Aminomethyl)cyclohexanecarboxylic acid, Et₃N | 0–5°C, 12 hr | 72% |
Purification | Ethanol/H₂O | Recrystallization, 4°C | 95% purity |
Conformational dynamics of the cyclohexane ring significantly impact reactivity. The equatorial orientation of the aminomethyl group (-CH₂NH₂) favors nucleophilic attack on the sulfonyl chloride, while steric hindrance from axial carboxylate groups can reduce yields by 15–20% [5]. This geometric constraint underscores the importance of conformational analysis in hybrid molecule design [6].
Though not inherently fluorescent, this compound’s benzothiadiazole core serves as a platform for designing fluorogenic probes. Strategic N-substituent modifications on the sulfonamide nitrogen alter electronic properties, enabling pH-dependent signaling or target engagement [3] [9]:
Substituent | pKₐ | Response Rate (kₒbₛ, s⁻¹) | Application |
---|---|---|---|
-CH₂CH₃ | 4.9 | 2.7 × 10⁻⁴ | Baseline |
-CH₂CF₃ | 5.2 | 4.1 × 10⁻² | Rapid pH sensing |
Cyclohexyl | 5.9 | 1.4 × 10⁻⁴ | Bone resorption imaging |
The carboxylate group enables bioconjugation or material functionalization, making the compound a versatile scaffold for in vivo imaging agents [9].
Structural validation of the compound relies on cross-coupling reactions and multidimensional NMR:
Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Correlation |
---|---|---|---|
Benzothiadiazole-H7 | 8.40 (d) | 130.5 | H7-C7a (HMBC) |
-SO₂NH- | 5.20 (t) | - | NH-C4 (HMBC) |
Cyclohexane-CH | 2.40 (m) | 42.1 | CH-COO (NOESY) |
-COOH | 12.10 (s) | 178.9 | - |
Cross-coupling side products (e.g., homocoupled benzothiadiazole) are minimized using Pd-catalyzed borylation and nickel-catalyzed alkyl-alkyl couplings, ensuring >95% purity [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: